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Abstract
JNJ-38877605 is a potent and highly selective, ATP-competitive small-molecule inhibitor of the

c-Met receptor tyrosine kinase.[1][2][3] The c-Met signaling pathway, when aberrantly activated,

plays a crucial role in the development and progression of numerous human cancers by

promoting tumor cell proliferation, survival, migration, and invasion.[4][5][6] This technical guide

provides an in-depth overview of the mechanism of action of JNJ-38877605, its effects on

cancer cell signaling based on preclinical data, and a summary of its in vitro and in vivo anti-

tumor activity. Despite its promising preclinical profile, the clinical development of JNJ-

38877605 was terminated due to species-specific renal toxicity.[7][8][9] This document aims to

serve as a comprehensive resource for researchers in the field of oncology and drug

development.

Introduction: The c-Met Signaling Pathway in
Cancer
The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon binding to its ligand,

hepatocyte growth factor (HGF), activates a cascade of intracellular signaling pathways.[5][6]

Under normal physiological conditions, the HGF/c-Met pathway is integral to embryonic

development, tissue regeneration, and wound healing.[10][11][12] However, dysregulation of c-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b12366438?utm_src=pdf-interest
https://www.selleckchem.com/products/JNJ-38877605.html
https://aacrjournals.org/cancerres/article/70/8_Supplement/3628/564185/Abstract-3628-JNJ-38877605-A-selective-oral-Met
https://aacrjournals.org/cancerres/article/68/9_Supplement/4837/546593/JNJ-38877605-a-selective-Met-kinase-inhibitor
https://www.mdpi.com/1422-0067/23/22/13898
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://pubmed.ncbi.nlm.nih.gov/16778093/
https://pubmed.ncbi.nlm.nih.gov/25745036/
https://aacrjournals.org/clincancerres/article/21/10/2297/117328/The-c-Met-Tyrosine-Kinase-Inhibitor-JNJ-38877605
https://www.mdpi.com/1999-4923/12/2/121
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://pubmed.ncbi.nlm.nih.gov/16778093/
https://portlandpress.com/biochemsoctrans/article/45/4/855/66245/Targeting-the-hepatocyte-growth-factor-Met-pathway
https://www.youtube.com/watch?v=rpkwbSaoNpI
https://pmc.ncbi.nlm.nih.gov/articles/PMC5344275/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366438?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Met signaling through mechanisms such as gene amplification, mutation, or protein

overexpression is a key driver in a wide range of human malignancies.[5][10]

Aberrant c-Met activation leads to the stimulation of several downstream signaling cascades,

including the RAS-MAPK, PI3K-AKT-mTOR, and STAT pathways.[4][13][14] These pathways

collectively promote cancer cell proliferation, survival (by inhibiting apoptosis), motility, invasion,

and angiogenesis.[4][5][13] Consequently, c-Met has emerged as a compelling therapeutic

target for cancer treatment.[5][6]

JNJ-38877605: A Selective c-Met Kinase Inhibitor
JNJ-38877605 was developed as an orally bioavailable, small-molecule inhibitor designed to

selectively target the ATP-binding site of the c-Met kinase.[2][3][15] Its high selectivity and

potency made it a promising candidate for targeted cancer therapy.

Mechanism of Action
JNJ-38877605 functions as an ATP-competitive inhibitor of the c-Met kinase.[1][2][3] By binding

to the catalytic domain of c-Met, it prevents the phosphorylation of key tyrosine residues

(Y1234 and Y1235) in the activation loop, thereby blocking the downstream signaling cascades

that are crucial for cancer cell survival and proliferation.[5]

The following diagram illustrates the mechanism of action of JNJ-38877605 in inhibiting the c-

Met signaling pathway.
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Caption: Mechanism of JNJ-38877605 action on the c-Met receptor.

Biochemical Activity and Selectivity
JNJ-38877605 is a highly potent inhibitor of c-Met kinase with an IC50 of 4 nM.[1][2][3] It

exhibits remarkable selectivity, being over 600-fold more selective for c-Met compared to a

panel of more than 200 other tyrosine and serine-threonine kinases.[1][2][3]
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Kinase IC50 (nM) Selectivity vs. c-Met

c-Met 4 -

cFMS 2600 >600-fold

Role in Cancer Cell Signaling
JNJ-38877605 effectively inhibits both HGF-stimulated and constitutively activated c-Met

phosphorylation in cancer cells.[1][3] This inhibition leads to the downregulation of key

downstream signaling pathways that are critical for tumor progression.

Inhibition of Downstream Signaling Pathways
The binding of HGF to c-Met triggers the recruitment and phosphorylation of adaptor proteins

such as GAB1, which in turn activate major signaling cascades. JNJ-38877605 blocks these

downstream events.

The following diagram illustrates the key downstream signaling pathways affected by JNJ-

38877605.
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Caption: Overview of the c-Met signaling pathways inhibited by JNJ-38877605.
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Cellular Effects
In cellular assays, JNJ-38877605 has been shown to potently inhibit HGF-driven and Met-

driven phenotypes, including:

Cell Proliferation: JNJ-38877605 demonstrates antiproliferative activity, particularly in cancer

cell lines with MET gene amplification.[3]

Cell Motility and Invasion: The inhibitor effectively blocks HGF-stimulated cell scattering,

motility, and invasion.[3]

Apoptosis: By inhibiting the PI3K-AKT survival pathway, JNJ-38877605 can promote

apoptosis in c-Met-dependent cancer cells.

Cell Line Cancer Type
IC50 (nM) - Proliferation
Assay (72h)

MKN45 Gastric Cancer 10.9

SNU5 Gastric Cancer 15.8

In Vivo Antitumor Activity
JNJ-38877605 demonstrated significant antitumor activity in various preclinical xenograft

models of human cancers with MET gene amplification or pathway activation.[2][3] Oral

administration of the compound led to dose-dependent tumor growth inhibition and, in some

cases, tumor regression.[2][3]
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Xenograft Model Cancer Type Dosing Outcome

GTL16 Gastric Cancer 40 mg/kg/day (oral)

Significant decrease

in plasma IL-8 and

GROα

MKN-45, GTL-16,

SNU-5, Kato II
Gastric Cancer

MTD (and lower

doses)

Significant growth

inhibition (T/C < 42%)

NCI-H441
NSCLC (K-ras

mutant)
MTD Significant inhibition

U87 MG
Glioblastoma (PTEN

negative)
MTD

Regression

(subcutaneous and

orthotopic models)

The following workflow illustrates a typical in vivo xenograft study.
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Caption: Generalized workflow for a preclinical xenograft study.

Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of JNJ-38877605 against c-Met and other kinases is typically determined

using in vitro kinase assays. A common method involves incubating the purified kinase enzyme

with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of

the inhibitor. The extent of substrate phosphorylation is then quantified, often using methods

like radioisotope incorporation (32P-ATP) or fluorescence-based detection. The IC50 value is

calculated as the concentration of the inhibitor required to reduce the kinase activity by 50%.

Cell Proliferation Assay
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The antiproliferative effects of JNJ-38877605 on cancer cell lines are assessed using assays

such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-

Glo® luminescent cell viability assay. Cells are seeded in 96-well plates and treated with a

range of inhibitor concentrations for a specified period (e.g., 72 hours). The cell viability is then

measured, and the IC50 values are determined by plotting cell viability against the logarithm of

the inhibitor concentration.

Western Blot Analysis
To assess the effect of JNJ-38877605 on c-Met phosphorylation and downstream signaling,

western blot analysis is performed.[16] Cancer cells are treated with the inhibitor, and cell

lysates are prepared. Proteins are separated by SDS-PAGE, transferred to a membrane, and

probed with primary antibodies specific for phosphorylated and total forms of c-Met, AKT, ERK,

and other proteins of interest.[1] Detection is achieved using secondary antibodies conjugated

to an enzyme (e.g., HRP) that catalyzes a chemiluminescent reaction.

In Vivo Xenograft Studies
Human cancer cell lines are injected subcutaneously into immunocompromised mice (e.g.,

nude or SCID mice).[1] Once tumors reach a palpable size, the mice are randomized into

treatment and control groups. JNJ-38877605 is administered orally at specified doses and

schedules.[1] Tumor volume and mouse body weight are measured regularly. At the end of the

study, tumors are excised, weighed, and may be used for further analysis, such as biomarker

assessment by immunohistochemistry or western blotting.[16]

Clinical Development and Termination
A Phase 1 clinical trial of JNJ-38877605 was initiated to evaluate its safety, pharmacokinetics,

and preliminary antitumor activity in patients with advanced solid tumors.[1][17] However, the

trial was terminated due to observations of renal toxicity in patients, even at subtherapeutic

doses.[7][8] Subsequent preclinical investigations revealed that this toxicity was due to the

formation of species-specific insoluble metabolites of JNJ-38877605 in humans and rabbits,

which were not observed in the initial preclinical toxicology studies in rats and dogs.[7][8] These

metabolites were found to precipitate in the renal tubules, leading to kidney damage.[7][8][18]

This unfortunate outcome precluded the further clinical development of JNJ-38877605.[7][8]
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Conclusion
JNJ-38877605 is a potent and selective c-Met inhibitor that demonstrated significant preclinical

antitumor activity by effectively blocking the c-Met signaling pathway in various cancer models.

Its development provided valuable insights into the therapeutic potential of targeting c-Met in

oncology. However, the unforeseen species-specific metabolism leading to renal toxicity

underscores the critical importance of comprehensive preclinical toxicology studies and the

challenges in translating preclinical findings to human clinical trials. The story of JNJ-38877605

serves as an important case study for drug development professionals, highlighting the

complexities of drug metabolism and its potential impact on patient safety.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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